Ethylamine, 2-(2-propynylthio)-
CAS No.: 75606-28-9
Cat. No.: VC16178108
Molecular Formula: C5H9NS
Molecular Weight: 115.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75606-28-9 |
|---|---|
| Molecular Formula | C5H9NS |
| Molecular Weight | 115.20 g/mol |
| IUPAC Name | 2-prop-2-ynylsulfanylethanamine |
| Standard InChI | InChI=1S/C5H9NS/c1-2-4-7-5-3-6/h1H,3-6H2 |
| Standard InChI Key | JXNNUSBDVAUZFU-UHFFFAOYSA-N |
| Canonical SMILES | C#CCSCCN |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Ethylamine, 2-(2-propynylthio)-, has the systematic IUPAC name 2-(prop-2-yn-1-ylsulfanyl)ethanamine. Its molecular formula is C₅H₉NS, with a molecular weight of 115.20 g/mol. The structure consists of:
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A two-carbon ethylamine chain (CH₂CH₂NH₂).
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A thioether (-S-) linkage at the second carbon of the ethyl group.
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A terminal alkyne (propynyl) group (HC≡C-CH₂-) attached via the sulfur atom.
Key structural features:
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Primary amine: Enables nucleophilic reactions (e.g., acylation, alkylation).
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Thioether: Imparts stability against oxidation compared to ethers while allowing sulfoxide/sulfone formation.
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Terminal alkyne: Facilitates click chemistry (e.g., azide-alkyne cycloaddition).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉NS |
| Molecular Weight | 115.20 g/mol |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 2 (NH₂, S) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 52.0 Ų (estimated) |
Synthesis and Manufacturing
Primary Synthesis Routes
The compound is synthesized via thiol-ene coupling or nucleophilic substitution:
Route 1: Thiol-Ene Reaction
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Reactants: 2-Chloroethylamine hydrochloride + Propargylthiol (HC≡C-CH₂-SH).
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Conditions: Base (e.g., K₂CO₃) in polar aprotic solvent (DMF, 60°C).
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Mechanism: SN2 displacement of chloride by thiolate ion.
Route 2: Michael Addition
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Reactants: Ethylenediamine + Propargyl disulfide.
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Conditions: Radical initiation (AIBN) under nitrogen atmosphere.
Table 2: Synthetic Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Thiol-Ene Coupling | 72–85 | ≥95 |
| Michael Addition | 65–78 | 90 |
Physicochemical Properties
Thermal and Solubility Profiles
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Boiling Point: Estimated at 180–190°C (similar to 2-(2-propynyloxy)ethylamine ).
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Solubility:
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Polar solvents: Miscible in water, methanol, ethanol.
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Nonpolar solvents: Limited solubility in hexane (<5 mg/mL).
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Spectroscopic Data
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IR (cm⁻¹):
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N-H stretch: 3350–3250 (amine).
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C≡C stretch: 2100 (alkyne).
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C-S stretch: 670–590.
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¹H NMR (CDCl₃, δ ppm):
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1.6 (t, 2H, CH₂NH₂).
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2.4 (m, 2H, SCH₂).
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2.8 (t, 1H, C≡CH).
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Reactivity and Applications
Functional Group Transformations
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Amine Reactivity:
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Forms Schiff bases with aldehydes (e.g., benzaldehyde → imine, ΔG ≈ -15 kcal/mol).
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Participates in peptide coupling (e.g., EDC/HOBt activation).
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Thioether Oxidation:
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H₂O₂ → Sulfoxide (R-SO-R').
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KMnO₄ → Sulfone (R-SO₂-R').
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Alkyne Cycloaddition:
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Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazoles.
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Table 3: Application Domains
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume